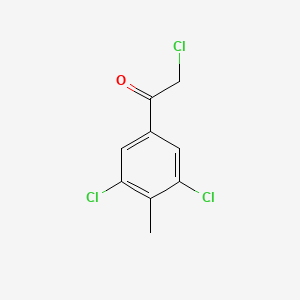

3',5'-Dichloro-4'-methylphenacyl chloride

Description

3',5'-Dichloro-4'-methylphenacyl chloride (CAS: 1803729-02-3) is a halogenated aromatic compound with the molecular formula C₉H₇Cl₃O and a molecular weight of 238. It features a phenacyl chloride backbone substituted with two chlorine atoms at the 3' and 5' positions and a methyl group at the 4' position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials .

Key physical properties include:

- Boiling Point: Not explicitly reported, but structurally similar compounds (e.g., 3,5-dichloro-4-methylacetophenone) exhibit boiling points >200°C .

- Density: ~1.5 g/cm³ (estimated based on halogenated analogs) .

- Reactivity: The α-chloroketone group renders it highly electrophilic, enabling nucleophilic substitution reactions for functional group transformations .

Properties

IUPAC Name |

2-chloro-1-(3,5-dichloro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQSIZVMOGJRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Halogen Substitution: The 3',5'-dichloro substitution in the target compound enhances electrophilicity compared to mono-chloro analogs (e.g., 2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide) .

- Polarity : Difluoromethoxy-substituted derivatives (e.g., 3',5'-dichloro-4'-(difluoromethoxy)phenacyl chloride) exhibit higher molecular weights and altered solubility profiles due to fluorine's electronegativity .

Preparation Methods

Chlorination of 4'-Methylphenacyl Chloride

The primary and most documented method for preparing 3',5'-Dichloro-4'-methylphenacyl chloride involves the selective chlorination of 4'-methylphenacyl chloride. This process is typically carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3).

-

- Chlorine gas is bubbled through a solution of 4'-methylphenacyl chloride.

- Iron(III) chloride acts as a Lewis acid catalyst to facilitate electrophilic aromatic substitution.

- The reaction temperature is carefully maintained between 0 to 5°C to control the exothermic nature of the chlorination and to prevent over-chlorination or side reactions.

-

- The low temperature helps in selective chlorination at the 3' and 5' positions of the aromatic ring.

- Continuous flow reactors are often employed in industrial settings to enhance control over reaction parameters such as temperature, chlorine gas flow rate, and reaction time.

-

- Post-reaction, the crude product is purified by recrystallization and/or distillation to remove impurities and unreacted starting materials.

- These purification steps ensure high purity and yield of the target compound.

| Parameter | Details |

|---|---|

| Starting Material | 4'-Methylphenacyl chloride |

| Chlorinating Agent | Chlorine gas (Cl2) |

| Catalyst | Iron(III) chloride (FeCl3) |

| Temperature | 0–5°C |

| Reaction Type | Electrophilic aromatic substitution |

| Purification Methods | Recrystallization, distillation |

| Industrial Scale | Continuous flow reactors for scale-up |

This method is well-established and forms the basis for commercial production of 3',5'-Dichloro-4'-methylphenacyl chloride due to its efficiency and selectivity.

Research Findings and Optimization

- Catalyst Role : Iron(III) chloride is crucial in activating chlorine gas for electrophilic substitution, enhancing the reaction rate and regioselectivity.

- Temperature Control : Maintaining low temperatures (0–5°C) is essential to avoid poly-chlorination and to achieve selective substitution at the 3' and 5' positions.

- Industrial Scale-Up : Use of continuous flow reactors allows precise control of reaction parameters, improving yields and reproducibility while minimizing hazardous chlorine gas exposure.

- Purification Techniques : Recrystallization solvents and distillation conditions are optimized to maximize purity and recovery of the product.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Starting Material | 4'-Methylphenacyl chloride | Substrate for chlorination |

| Chlorination | Chlorine gas, FeCl3 catalyst, 0–5°C | Electrophilic aromatic substitution to add Cl at 3' and 5' positions |

| Reaction Control | Temperature control, continuous flow setup | Prevent over-chlorination, improve selectivity |

| Purification | Recrystallization, distillation | Remove impurities, isolate pure product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.